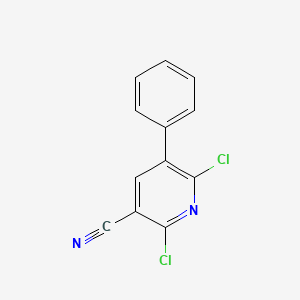

2,6-Dichloro-5-phenylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

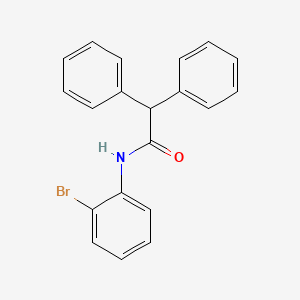

2,6-Dichloro-5-phenylnicotinonitrile is a chemical compound with the molecular formula C12H6Cl2N2 . It has an average mass of 249.095 Da and a monoisotopic mass of 247.990799 Da .

Molecular Structure Analysis

The InChI code for 2,6-Dichloro-5-phenylnicotinonitrile is 1S/C12H6Cl2N2/c13-11-9(7-15)6-10(12(14)16-11)8-4-2-1-3-5-8/h1-6H . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Cellulose Synthesis Inhibition

2,6-Dichlorobenzonitrile has been reported to inhibit cellulose synthesis, a property that has been utilized in various studies to understand cellulose biosynthesis and its regulation in plant cells. For instance, DeBolt et al. (2007) demonstrated how nonmotile cellulose synthase subunits accumulate within localized regions at the plasma membrane in Arabidopsis hypocotyl cells following 2,6-dichlorobenzonitrile treatment, shedding light on the dynamic nature of cellulose synthesis machinery (DeBolt, Gutierrez, Ehrhardt, & Somerville, 2007).

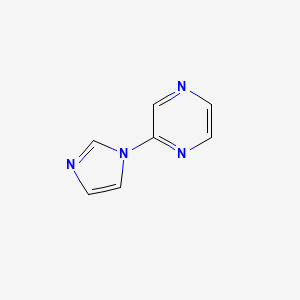

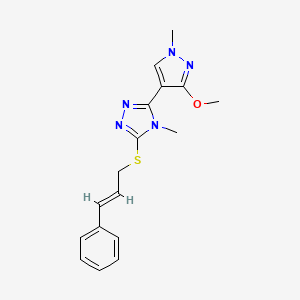

Synthesis of Heterocyclic Compounds

Compounds related to 2,6-Dichloro-5-phenylnicotinonitrile have been employed as key synthons in the synthesis of a wide variety of heterocyclic substances. Behbehani et al. (2011) utilized 2-arylhydrazononitriles for preparing new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, which demonstrated promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Organocatalysis

Isonicotinic acid, a compound related to 2,6-Dichloro-5-phenylnicotinonitrile, has been used as a dual and biological organocatalyst for synthesizing pyranopyrazoles, demonstrating the potential of nicotinic acid derivatives in catalysis and green chemistry applications (Zolfigol et al., 2013).

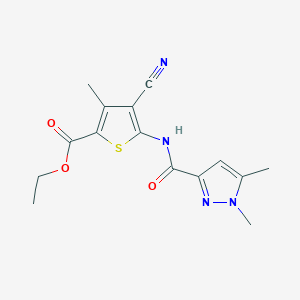

Anticancer Activity

2-Aminonicotinonitrile derivatives have been explored for their potential anticancer activities. Mansour et al. (2021) synthesized a series of new 2-amino-3-cyanopyridine derivatives, which were assessed for their anticancer properties, highlighting the therapeutic potential of nicotinonitrile derivatives in oncology (Mansour, Sayed, Marzouk, & Shaban, 2021).

Spectroscopic and Surface Analysis

The spectroscopic and surface characteristics of nicotinonitrile derivatives have been extensively studied. Eşme (2021) conducted spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies on a 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile compound, revealing its potential as an anticancer agent and its non-linear optical properties, which could be beneficial in material science applications (Eşme, 2021).

Environmental and Agricultural Implications

The environmental behavior and degradation of 2,6-dichlorobenzonitrile, a compound closely related to 2,6-Dichloro-5-phenylnicotinonitrile, have been investigated to understand its impact on soil and water ecosystems. Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including 2,6-dichlorobenzonitrile, in soil and subsurface environments, providing insights into the persistence and degradation pathways of these compounds in the environment (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Safety And Hazards

特性

IUPAC Name |

2,6-dichloro-5-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-11-9(7-15)6-10(12(14)16-11)8-4-2-1-3-5-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEKKVXWLMTDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=C2)C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-5-phenylnicotinonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)

![3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide](/img/structure/B2814449.png)

![(5-Bromofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2814453.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2814459.png)